molecular formula C13H7F2NO B14719530 7-Amino-1,4-difluoro-9h-fluoren-9-one CAS No. 17532-97-7

7-Amino-1,4-difluoro-9h-fluoren-9-one

Cat. No.: B14719530
CAS No.: 17532-97-7
M. Wt: 231.20 g/mol
InChI Key: SBCSNZUCJRIQMY-UHFFFAOYSA-N
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Description

7-Amino-1,4-difluoro-9H-fluoren-9-one is a polycyclic aromatic compound featuring a fluorenone core substituted with an amino group at the 7-position and fluorine atoms at the 1- and 4-positions. The fluorenone scaffold is known for its planar, conjugated structure, which imparts unique electronic properties. The amino group enhances reactivity for derivatization, while fluorine substituents influence electron distribution and metabolic stability.

Properties

CAS No.

17532-97-7

Molecular Formula

C13H7F2NO

Molecular Weight

231.20 g/mol

IUPAC Name

7-amino-1,4-difluorofluoren-9-one

InChI

InChI=1S/C13H7F2NO/c14-9-3-4-10(15)12-11(9)7-2-1-6(16)5-8(7)13(12)17/h1-5H,16H2

InChI Key

SBCSNZUCJRIQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(C=CC(=C23)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,4-difluoro-9H-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One common method is the fluorination of fluorenone derivatives using electrophilic fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver fluoride or cesium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,4-difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenones and fluorenols, which can be further functionalized for specific applications .

Scientific Research Applications

7-Amino-1,4-difluoro-9H-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-1,4-difluoro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogues

Compound Core Structure Substituents Molecular Weight Solubility Applications
7-Amino-1,4-difluoro-9H-fluoren-9-one Fluorenone 7-NH₂, 1-F, 4-F Data not available Data not available Hypothetical: Organic electronics, pharmaceuticals
7-Amino-1,3-naphthalenedisulfonic acid Naphthalene 7-NH₂, 1-SO₃H, 3-SO₃H 303.31 g/mol High (aqueous) Dyes, biochemical assays
7-Bromo-9-fluoro-benzoxazepin-5(2H)-one Benzoxazepinone 7-Br, 9-F 260.06 g/mol Soluble in DMSO Medicinal chemistry research

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